Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate is a chemical compound classified as an imidazole derivative. It features a piperidine ring substituted with a tert-butyl ester group and an attached benzimidazole moiety. This compound is recognized for its potential applications in pharmaceutical research, particularly as a building block in drug development and enzyme inhibition studies.
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate falls under the category of piperidinecarboxylates and imidazole derivatives, indicating its structural complexity and significance in organic chemistry.
The synthesis of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate typically involves several key steps:
The optimization of reaction conditions, including temperature, solvent choice, and pressure, plays a crucial role in enhancing yield and purity during synthesis. Industrial methods may incorporate automated systems for larger-scale production.
The molecular formula for tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate is , with a molecular weight of 303.39 g/mol. The structure includes:
Key structural data include:
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate participates in various chemical reactions typical for compounds containing piperidine and imidazole functionalities:
The specific reactions depend heavily on the substituents present on the rings and their electronic properties. For instance, electron-withdrawing groups may enhance nucleophilicity at certain sites.
The mechanism of action for tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors:
Research into its biological activity suggests potential uses in drug development targeting conditions like allergies or other inflammatory diseases.
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate typically exhibits:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound's purity and structural integrity .
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate has several scientific applications:
Systematic chemical nomenclature provides the foundation for unambiguous identification of this compound. According to IUPAC conventions, the parent structure is designated as piperidine-1-carboxylate, with the tert-butyl ester specified at position 1 and the benzimidazole moiety attached at position 4 of the piperidine ring. The benzimidazole component is explicitly described as 1H-benzo[D]imidazol-2-YL to denote the protonated nitrogen and precise fusion positions within the bicyclic system. The compound's structural identity is further defined by its CAS Registry Number (953071-73-3), which serves as a unique identifier across chemical databases and commercial catalogs [2] [3].
The molecular architecture is confirmed through multiple analytical techniques:
Table 1: Comprehensive Identification Profile
Identifier | Specification |
---|---|
Systematic Name | tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate |
CAS Registry Number | 953071-73-3 |
Molecular Formula | C₁₇H₂₃N₃O₂ |
Molecular Weight | 301.38 g/mol |
MDL Number | MFCD20485688 |
SMILES Notation | O=C(N1CCC(C2=NC3=CC=CC=C3N2)CC1)OC(C)(C)C |
Key Synonyms | Bilastine Impurity; Pilastine impurity 18; 4-(1H-Benzimidazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester; 1-Piperidinecarboxylic acid, 4-(1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester |
The emergence of this compound within synthetic chemistry literature reflects broader developments in protective group strategies and heterocyclic coupling methodologies. First reported in the early 21st century, its synthesis was driven by the pharmaceutical industry's growing need for complex piperidine derivatives that could serve as precursors to drug candidates. The strategic incorporation of the Boc protecting group addressed significant challenges in the functionalization selectivity of piperidine-benzimidazole hybrids, particularly by temporarily masking the basic nitrogen to enable subsequent transformations at other reactive sites [3] [8].
A landmark development occurred in 2009 when researchers at Yuhan Corporation documented an efficient synthetic route yielding the compound in 91% yield. This method, detailed in patent WO2009/102155, involved the direct reaction of 2-piperidin-4-yl-1H-benzoimidazole with di-tert-butyl dicarbonate in methanol at ambient temperature, representing a significant advancement in operational simplicity compared to previous multi-step approaches. This streamlined synthesis facilitated broader accessibility of the compound for pharmaceutical research and established it as a commercially viable building block [8].
Table 2: Historical Commercial Development Timeline
Year | Development Milestone | Key Entities |
---|---|---|
2009 | First patented synthesis (WO2009/102155) | Yuhan Corporation |
2010s | Commercialization as pharmaceutical intermediate | Multiple fine chemical suppliers |
2020s | Recognition as Bilastine impurity reference standard | Quality control laboratories |
Present | Broad availability from global suppliers (US, India, Germany, China) | BLD Pharm, Ambeed, ChemicalBook, CymitQuimica |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: